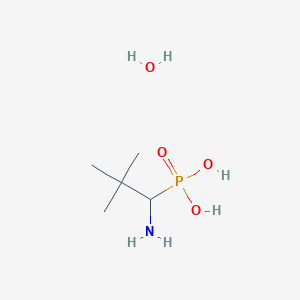

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate” is a chemical compound with the molecular formula C5H14NO3P . It has a molecular weight of 185.16 and a CAS number of 125078-15-1 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI key ODMGFLMZZHALMJ-UHFFFAOYSA-N . The compound consists of a phosphonic acid group attached to a 2,2-dimethylpropyl group with an amino group .Applications De Recherche Scientifique

Hydrogen Bonding Properties : The molecule demonstrates significant hydrogen bonding properties. This is evident in studies examining its molecular and crystal structures, particularly its ability to form strong O‒H···O hydrogen bonds, which contribute to the formation of helix-like structures in crystals (Bogomilova et al., 2012).

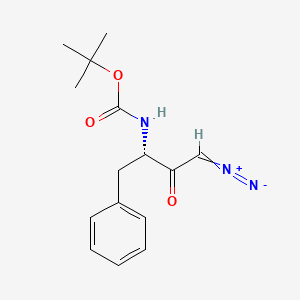

Reaction Mechanisms : Research has explored the P-C bond cleavage of alpha-aminophosphonates in acidic conditions, leading to derivatives of phosphonic acid. Such studies provide insights into reaction pathways and mechanisms in both gas and aqueous phases (Doskocz et al., 2008).

Synthesis Applications : The molecule is used in the synthesis of various phosphonic acid derivatives, showing versatility in chemical reactions. For instance, its reaction with methyliodide can produce monomethyl derivatives, while reactions with formaldehyde and formic acid yield dimethyl derivatives (Medved' & Kabachnik, 1955).

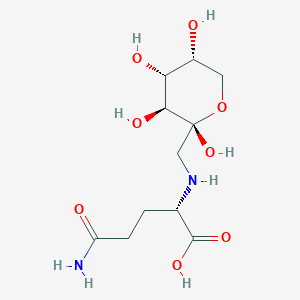

Biological Activities : Phosphonic acid analogues of amino acids, like this compound, display a range of biological activities. They are found in various complex structures such as lipids, proteins, and polysaccharides, and have potential applications ranging from medicine to agriculture (Legendziewicz et al., 1998).

Medicinal Chemistry : The molecule's structural motif is significant in medicinal chemistry. It is involved in inhibiting enzymes of different classes and origins. Its ability to form stable complexes and inhibit metalloproteases, for instance, has led to the development of potent enzyme inhibitors (Mucha et al., 2011).

Complex Formation with Metals : Studies have shown its ability to form complexes with metals such as europium, indicating its potential in materials science and coordination chemistry (Gurevich & Tebby, 1995).

Synthetic Methodologies : Research has also focused on developing efficient synthetic methodologies for compounds like "(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate", highlighting its importance in organic chemistry (Das et al., 2011).

Propriétés

IUPAC Name |

(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGFLMZZHALMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(N)P(=O)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693834 |

Source

|

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-15-1 |

Source

|

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)